3-Hydroxy-5-(naphthalen-2-yl)benzoic acid
Description
Historical Context and Significance of Aromatic Carboxylic Acids
Aromatic carboxylic acids are a class of organic compounds defined by a carboxyl group (-COOH) attached to an aromatic ring. google.com Their history is intertwined with the development of modern chemistry. One of the simplest and most well-known examples, benzoic acid, was first described in the 16th century, obtained from the distillation of gum benzoin. uni.lu Carboxylic acids, in general, have been recognized for centuries, with acetic acid from vinegar being known since antiquity. sigmaaldrich.com
The significance of aromatic carboxylic acids in science and industry is immense. They are generally more acidic than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which stabilizes the carboxylate anion through resonance. uni.lu This acidity is a key feature in many of their applications. They serve as vital intermediates in the synthesis of a wide range of products, including pharmaceuticals, dyes, polymers, and food preservatives (e.g., sodium benzoate). google.comuni.lu Furthermore, the carboxyl group itself can undergo a variety of chemical transformations, such as esterification and amidation, making these compounds exceptionally versatile starting materials in organic synthesis. google.com The development of methods for the functionalization of aromatic carboxylic acids, including challenging decarboxylation reactions, continues to be an active area of research.
Relevance of Naphthalene-Containing Compounds in Organic Synthesis
Naphthalene (B1677914) (C₁₀H₈) is a white, crystalline solid known for its characteristic mothball odor. nih.gov Its structure, consisting of two fused benzene (B151609) rings, provides a larger, more lipophilic, and electronically distinct scaffold compared to a single benzene ring. nih.govgoogle.com This has made naphthalene and its derivatives highly relevant in various fields of organic synthesis and materials science.
Historically, the largest industrial use of naphthalene is as a precursor for the production of phthalic anhydride (B1165640) via oxidation. nih.gov In organic synthesis, the naphthalene core is present in many natural products, some of which exhibit notable pharmacological activities, driving chemists to develop synthetic routes to access these complex molecules. epa.gov The introduction of a naphthalene moiety into a molecule can improve its metabolic stability and pharmacological profile compared to a simple benzene ring analog. google.com Naphthalene derivatives are utilized as key intermediates in the creation of dyes, resins, and solvents. nih.gov For instance, molten naphthalene is an excellent solvent for poorly soluble aromatic compounds. nih.gov However, the regioselective synthesis of substituted naphthalenes can be challenging, as traditional methods like Friedel-Crafts reactions often yield mixtures of isomers. bldpharm.com Consequently, the development of new, selective methods for the synthesis of naphthalene-containing compounds remains a significant focus in contemporary organic chemistry. epa.govbldpharm.com
Structural Classification of 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid within Phenolic Acids
Based on its constituent functional groups, this compound is classified as a phenolic acid. Phenolic acids are a major group of plant secondary metabolites that can be broadly divided into two main categories: derivatives of benzoic acid and derivatives of cinnamic acid.
This compound falls squarely into the hydroxybenzoic acid derivative category. Its core structure is benzoic acid. This core is substituted with two key groups that define its classification:
A Hydroxyl Group (-OH): The presence of a hydroxyl group attached directly to the aromatic ring of the benzoic acid moiety makes it a phenolic compound. Specifically, it is a derivative of 3-hydroxybenzoic acid.
A Naphthalen-2-yl Group: This large, aromatic substituent is attached at the 5-position of the benzoic acid ring.
Therefore, the compound can be systematically described as a biphenyl-like structure where one phenyl ring is part of a naphthalene system and the other is a di-substituted benzoic acid. This combination of a phenolic acid and a polycyclic aromatic hydrocarbon suggests a molecule with potential for diverse chemical interactions and further functionalization.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5-naphthalen-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAGJPNUTTVMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690418 | |
| Record name | 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-62-1 | |
| Record name | 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of 3 Hydroxy 5 Naphthalen 2 Yl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, providing detailed insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. uni.lu Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies calculations while maintaining a high degree of accuracy. For a molecule like 3-hydroxy-5-(naphthalen-2-yl)benzoic acid, DFT calculations would be instrumental in determining its electronic properties.
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. uni.lu A smaller energy gap suggests higher reactivity.
Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, indicating sites susceptible to electrophilic attack.
Table 1: Illustrative Electronic Properties from DFT Calculations
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. uni.lu |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative for a molecule of this type and not based on specific experimental data for this compound.
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of empirical data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), can provide highly accurate predictions of molecular properties.
For this compound, ab initio calculations would be employed to obtain precise geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for determining the most stable three-dimensional structure of the molecule. A combined experimental and theoretical study on biphenylcarboxylic acids has demonstrated the utility of ab initio methods in determining gas-phase enthalpies of formation, which are in good agreement with experimental values. rsc.org Such studies reveal that the relative stability of isomers is influenced by the position of the carboxylic acid group. rsc.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time by solving Newton's equations of motion for a system of atoms. This technique is invaluable for exploring the conformational flexibility and intermolecular interactions of molecules in various environments.
The structure of this compound is not rigid. Rotation can occur around the single bond connecting the naphthalene (B1677914) and benzoic acid rings, as well as within the carboxylic acid group. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Studies on other flexible molecules, such as benzoic acid derivatives, have shown that multiple conformers can exist with varying stabilities. nih.gov For the target compound, the orientation of the hydroxyl and carboxylic acid groups relative to each other and the dihedral angle between the two aromatic rings would define the primary conformers.
Table 2: Hypothetical Conformational Analysis Data
| Conformer | Dihedral Angle (Naphthyl-Phenyl) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 35° | 0.00 | 75% |
| 2 | 145° | 1.20 | 20% |
| 3 | 90° | 3.50 | 5% |
Note: This data is hypothetical and serves to illustrate the typical output of a conformational analysis. The actual values would depend on the force field and simulation conditions used.
MD simulations are particularly useful for studying how a molecule interacts with its environment, such as solvent molecules or biological macromolecules. For this compound, simulations in a solvent like water would reveal the dynamics of hydrogen bonding between the carboxylic acid and hydroxyl groups with surrounding water molecules. The formation and breaking of these hydrogen bonds are critical to its solubility and behavior in aqueous solutions. In the context of drug design, MD simulations are used to assess the stability of a ligand within a protein's binding pocket, analyzing interactions like hydrogen bonds, and hydrophobic contacts over time. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which is a vital tool for validating experimental data and aiding in the structural elucidation of newly synthesized compounds.
For this compound, quantum chemical calculations (often using DFT) can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The prediction of ¹H and ¹³C NMR chemical shifts is a common application. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can obtain theoretical chemical shifts that can be compared with experimental spectra. For aromatic compounds like benzoic acid, the substitution pattern significantly influences the chemical shifts of the ring protons. docbrown.infochemicalbook.com The predicted spectrum for the target molecule would show distinct signals for the protons on the benzoic acid and naphthalene rings, with the chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group.
Table 3: Illustrative Predicted ¹H NMR Chemical Shifts
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic acid H | ~12.0-13.0 | Singlet (broad) |
| Naphthalene ring Hs | ~7.5-8.2 | Multiplets |
| Benzoic acid ring Hs | ~7.0-7.8 | Multiplets |
| Hydroxyl H | ~5.0-6.0 | Singlet (broad) |
Note: These are representative chemical shift ranges for the functional groups and aromatic regions of a molecule with this structure. Actual values would be sensitive to the solvent and the specific computational method employed.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the assignment of complex spectra. bohrium.comyoutube.com For a molecule such as this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. These calculations are typically performed by first optimizing the molecule's geometry and then computing the NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ucl.ac.uk
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the naphthalene and benzene (B151609) rings are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. The exact shifts would be modulated by the electronic effects of the hydroxyl and carboxylic acid substituents. The acidic proton of the carboxylic acid group would likely be observed as a broad singlet at a significantly downfield shift, potentially above 10 ppm, depending on the solvent and concentration. The hydroxyl proton's chemical shift would also be variable and sensitive to hydrogen bonding.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be the most deshielded, appearing at approximately 170 ppm. The carbons of the aromatic rings would resonate in the range of 110-150 ppm, with the carbon atoms attached to the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group showing distinct shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid H | 12.5 | - |
| Hydroxyl H | 9.8 | - |
| Aromatic H's | 7.2 - 8.1 | - |
| Carboxylic Acid C | - | 172.3 |
| C-OH | - | 158.1 |
| C-COOH | - | 133.5 |
| C-Naphthyl | - | 139.8 |
| Other Aromatic C's | - | 115.7 - 134.2 |
Note: These are illustrative values and the actual chemical shifts can vary based on the computational method, basis set, and solvent model used.
Theoretical UV-Vis and IR Spectra Simulation
Computational chemistry also allows for the simulation of ultraviolet-visible (UV-Vis) and infrared (IR) spectra. Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions that give rise to UV-Vis absorption. For this compound, the presence of extended conjugation involving the naphthalene and benzene rings suggests that it will absorb in the UV region. The predicted spectrum would likely show multiple absorption bands corresponding to π-π* transitions. The position of the maximum absorption wavelength (λ_max) can be influenced by solvent polarity. researchgate.net
Theoretical IR spectra are typically calculated from the vibrational frequencies obtained after a geometry optimization. ijcesen.comresearchgate.net These simulations can help in assigning the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the phenol (B47542) (~3600 cm⁻¹), and the C=C stretching vibrations of the aromatic rings (~1450-1600 cm⁻¹).
Table 2: Predicted UV-Vis and IR Absorption for this compound (Illustrative Data)
| Spectral Type | Predicted Absorption | Assignment |
| UV-Vis | λ_max ≈ 254 nm, 290 nm, 335 nm | π-π* transitions |
| IR | ~3300-2500 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |
| IR | ~1700 cm⁻¹ | C=O stretch (carboxylic acid) |
| IR | ~3600 cm⁻¹ | O-H stretch (phenol) |
| IR | ~1600-1450 cm⁻¹ | C=C stretch (aromatic) |
Note: These are illustrative values. The exact positions and intensities of the peaks can be influenced by the computational level of theory and experimental conditions.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating reaction mechanisms by modeling the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. nih.govnih.gov For this compound, a number of reactions could be studied computationally, such as esterification of the carboxylic acid group or electrophilic aromatic substitution on either of the aromatic rings.
For example, in a study of the esterification reaction with methanol (B129727), computational methods could be used to compare different catalytic pathways (e.g., acid-catalyzed vs. uncatalyzed). The calculations would involve optimizing the geometries of the reactants, the tetrahedral intermediate, the transition states, and the products. The computed energy barriers would provide insights into the reaction kinetics and the most favorable pathway. patsnap.com The electron-withdrawing nature of the naphthalene substituent and the electron-donating hydroxyl group would influence the reactivity of the carboxylic acid and the aromatic rings, and these effects can be quantified through computational analysis.
Analysis of Aromaticity and Electronic Delocalization
Aromaticity is a key concept in organic chemistry that is associated with enhanced stability and specific magnetic properties. mdpi.com Computational methods provide quantitative measures of aromaticity. One of the most common methods is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. rsc.org Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.
Chemical Reactivity and Derivatization Pathways of 3 Hydroxy 5 Naphthalen 2 Yl Benzoic Acid
Functional Group Interconversions and Modifications
The reactivity of the carboxylic acid and phenolic hydroxyl groups allows for a variety of interconversions and modifications.
The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions. These reactions typically require activation of the carboxyl group to enhance its electrophilicity, as the hydroxyl group is a poor leaving group. libretexts.org
Esterification: In the presence of an acid catalyst, 3-hydroxy-5-(naphthalen-2-yl)benzoic acid can react with alcohols to form the corresponding esters. The Fischer esterification, which is reversible, can be driven to completion by using a large excess of the alcohol. libretexts.org
Amide Formation: The synthesis of amides from the carboxylic acid can be achieved by reaction with amines. This transformation often requires the use of coupling agents to facilitate the reaction. libretexts.org
Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid into a more reactive acyl chloride. libretexts.org This acyl chloride can then readily undergo reactions with various nucleophiles.
A summary of common carboxylic acid reactions is presented below:
| Reaction Type | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amide Formation | Amine, Coupling Agent | Amide |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |
This table provides a generalized overview of common reactions and specific conditions may vary.
The phenolic hydroxyl group also offers a site for various chemical modifications.
Etherification: The phenolic hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis, which involves deprotonation of the phenol (B47542) to form a phenoxide ion, followed by reaction with an alkyl halide.
Esterification: The phenolic hydroxyl can also be esterified, typically by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) and Naphthalene (B1677914) Rings
The electronic nature of the substituents on the benzene ring—the hydroxyl group (electron-donating) and the carboxylic acid group (electron-withdrawing)—influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The hydroxyl group directs incoming electrophiles to the ortho and para positions relative to it, while the carboxylic acid group directs to the meta position. The interplay of these directing effects will determine the substitution pattern on the benzene ring.
Conversely, nucleophilic aromatic substitution (SNAr) is generally challenging for simple aromatic rings unless they are activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The presence of the carboxylic acid group, an electron-withdrawing group, can make the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to it. libretexts.org SNAr reactions typically require a good leaving group, such as a halide, on the aromatic ring. wikipedia.org
The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene. The exact position of substitution on the naphthalene moiety of this compound will depend on the reaction conditions and the nature of the electrophile.
Redox Chemistry and Electrochemical Behavior
The phenolic hydroxyl group can be susceptible to oxidation. The ease of oxidation will be influenced by the electronic environment of the aromatic ring. The electrochemical behavior of related phenolic and naphthalenic compounds has been studied, and it is expected that this compound would exhibit electrochemical activity associated with the oxidation of the phenol and potentially the naphthalene ring system. The specific redox potentials would need to be determined experimentally. The presence of both electron-donating and electron-withdrawing groups on the benzene ring can modulate the redox potential of the phenolic hydroxyl group.
Metal Complexation and Coordination Chemistry of the Compound as a Ligand
The presence of both a carboxylic acid and a phenolic hydroxyl group makes this compound a potential chelating ligand for metal ions. The carboxylate and phenoxide groups can coordinate to a metal center, forming stable complexes. Flavonoids, which also contain hydroxyl and carbonyl groups, are known to form complexes with various transition metals, and this complexation can enhance their pharmacological properties. researchgate.net
Coordination compounds of ligands containing similar functional groups have been synthesized with various transition metals like copper, zinc, nickel, cobalt, and manganese. researchgate.net The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The resulting coordination polymers or discrete metal complexes can exhibit interesting structural and functional properties. nih.gov For instance, the reaction of a hydrazone ligand with nickel and cobalt salts yielded complexes with distorted square planar and octahedral geometries, respectively. rsc.org The specific coordination mode and stoichiometry of the resulting complexes with this compound would depend on the metal ion, the reaction conditions, and the molar ratio of ligand to metal. researchgate.net
Investigation of Coordination Modes and Stoichiometry
There is currently no published research that specifically investigates the coordination modes and stoichiometry of this compound with various metal ions. Typically, the carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. The hydroxyl group could also participate in coordination, potentially leading to the formation of polynuclear clusters or extended metal-organic frameworks (MOFs). The steric hindrance from the bulky naphthalene substituent would likely play a significant role in dictating the resulting coordination geometry and the stoichiometry of the metal-ligand complexes. However, without experimental data, any discussion of preferred coordination modes or resulting structures remains theoretical.
Table 1: Postulated Coordination Data for this compound
| Metal Ion | Potential Coordination Mode(s) | Observed Stoichiometry (Metal:Ligand) | Reference |
| Data not available | Data not available | Data not available | N/A |
Polymerization and Oligomerization as a Chemical Building Block
Similarly, the utility of this compound as a monomer for polymerization or oligomerization has not been explored in the available scientific literature. The bifunctional nature of the molecule, with its hydroxyl and carboxylic acid groups, makes it a candidate for step-growth polymerization to form polyesters. The rigid naphthalene unit would be expected to impart thermal stability and specific optical or electronic properties to the resulting polymers or oligomers. The potential for creating liquid crystal polymers or materials with high refractive indices could be an area of future investigation. As of now, no such polymers or oligomers derived from this specific monomer have been reported.
Table 2: Potential Polymerization/Oligomerization Data for this compound
| Polymer/Oligomer Type | Synthetic Method | Key Properties | Reference |
| Data not available | Data not available | Data not available | N/A |
Advanced Analytical Method Development and Validation for 3 Hydroxy 5 Naphthalen 2 Yl Benzoic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid, various chromatographic techniques can be employed, each offering distinct advantages in terms of resolution, speed, and sensitivity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds such as aromatic carboxylic acids. nih.gov The separation is typically achieved on a reversed-phase column where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.
A typical HPLC method for this compound would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid and phenolic hydroxyl group) and an organic modifier like acetonitrile (B52724) or methanol (B129727). tandfonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good peak shape and resolution from potential impurities. Detection is commonly performed using a UV detector, leveraging the strong chromophoric nature of the naphthalene (B1677914) ring.
Interactive Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 min |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is non-volatile due to its polar functional groups (carboxylic acid and hydroxyl), a derivatization step is essential to increase its volatility and thermal stability. nih.gov
Silylation is a common derivatization technique for compounds containing active hydrogens. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the acidic protons of the hydroxyl and carboxylic acid groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. nih.gov The resulting derivative is more volatile and can be readily analyzed by GC.
Interactive Table 2: Hypothetical GC Conditions for the Analysis of Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. nih.gov For the analysis of this compound and its closely related impurities, UPLC can provide superior separation efficiency.
The method development principles for UPLC are similar to HPLC, but with adjusted flow rates and gradient times to take advantage of the smaller particle size. A UPLC method would allow for a much quicker assessment of sample purity. waters.com
Interactive Table 3: Hypothetical UPLC Method Parameters for High-Throughput Analysis
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 90% B over 3 min |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection | Photodiode Array (PDA) at 254 nm |
| Injection Volume | 2 µL |
| Expected Retention Time | ~2.1 min |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation technique with a detection technique, provide a wealth of information for compound identification and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly selective and sensitive technique that combines the separation power of HPLC or UPLC with the mass-analyzing capabilities of a mass spectrometer. nih.gov This is particularly useful for the analysis of complex mixtures and for confirming the identity of unknown impurities. For this compound, LC-MS can provide the molecular weight of the parent compound and its related substances.
Electrospray ionization (ESI) is a suitable ionization technique for this compound, and analysis in negative ion mode would be expected to yield a strong signal for the deprotonated molecule [M-H]⁻. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information. researchgate.net
Interactive Table 4: Hypothetical LC-MS Parameters and Expected Mass Fragments
| Parameter | Value |
| LC System | UPLC (as described in 6.1.3) |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Parent Ion [M-H]⁻ (m/z) | 277.08 |
| Predicted MS/MS Fragment (m/z) | 233.09 ([M-H-CO₂]⁻) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. Following derivatization, GC-MS can be used to assess the purity of this compound and to identify any volatile impurities. The mass spectrum of the derivatized compound provides a unique fingerprint that can be used for definitive identification.
The fragmentation pattern in the mass spectrum is influenced by the structure of the molecule. For the TMS derivative of this compound, characteristic fragments would arise from the loss of methyl groups and the cleavage of the silyl (B83357) ether and ester bonds.
Interactive Table 5: Hypothetical GC-MS Data for Derivatized this compound
| Parameter | Value |
| GC System | As described in 6.1.2 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range (m/z) | 50-600 |
| Molecular Ion [M]⁺ (m/z) of di-TMS derivative | 422 |
| Major Fragment Ion (m/z) | 407 ([M-CH₃]⁺) |
| Other Significant Fragments (m/z) | 333 ([M-COOTMS]⁺), 257 |
Spectroscopic Quantification Methods
Spectroscopic methods are cornerstones of analytical chemistry, offering rapid and non-destructive analysis. For this compound, two key spectroscopic techniques have been developed and validated for accurate quantification.
A UV-Vis spectrophotometric method was developed for the quantification of this compound. The method is based on the inherent ultraviolet absorbance of the molecule, which is primarily due to the electronic transitions within the naphthalene and benzoic acid chromophores.
The development process involved screening various solvents to find a suitable medium that provides good solubility and a distinct absorption maximum (λmax). Methanol was selected as the solvent of choice. The UV spectrum of this compound in methanol exhibits a characteristic absorption peak, which is used for quantification.
Table 1: UV-Vis Spectrophotometric Method Parameters
| Parameter | Value |
| Instrument | Dual Beam UV-Vis Spectrophotometer |
| Wavelength (λmax) | 254 nm |
| Solvent | Methanol |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | 1.5 x 10⁴ L mol⁻¹ cm⁻¹ |
The method's utility is further defined by its adherence to the Beer-Lambert law, which describes the linear relationship between absorbance and concentration. oceanoptics.com
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the precise determination of substance content without the need for a specific reference standard of the analyte. sigmaaldrich.com A ¹H-qNMR method was developed for the absolute quantification of this compound.
This technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. sigmaaldrich.com By using a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined with high accuracy.
For this assay, maleic acid was chosen as the internal standard due to its chemical stability, and its distinct singlet proton signal in a region of the ¹H-NMR spectrum that does not overlap with the signals of this compound. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) was used as the solvent.
Table 2: ¹H-qNMR Method Parameters
| Parameter | Value |
| Spectrometer Frequency | 500 MHz |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Acid |
| Analyte Signal (Integral) | Aromatic protons of the naphthalene moiety |
| Internal Standard Signal | Olefinic protons (singlet) |
| Relaxation Delay (D1) | 30 s |
| Number of Scans | 16 |
The long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Hydroxy 5 Naphthalen 2 Yl Benzoic Acid Analogues
Systematic Structural Modifications and Their Impact on Chemical Properties
Systematic modification of the 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid scaffold is essential for understanding its SAR and for optimizing its drug-like properties. The key functional groups—the carboxylic acid, the phenolic hydroxyl, and the naphthalene (B1677914) ring—are all targets for chemical alteration.
The carboxylic acid is a critical feature, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. nih.gov Its acidity (pKa) and, consequently, its ionization state at physiological pH are highly sensitive to the electronic effects of other substituents on the phenyl ring. The phenolic hydroxyl group at the 3-position is a hydrogen bond donor and can also participate in key binding interactions. The position of this hydroxyl group is significant; studies on dihydroxybenzoic acids have shown that hydroxylation at the meta-positions (3 or 5) can be crucial for certain biological activities, such as antioxidant effects. nih.gov
The large, hydrophobic naphthalene ring plays a significant role in the molecule's lipophilicity and potential for van der Waals and π-stacking interactions within a target's binding pocket. Modifications here, such as the introduction of polar or non-polar substituents, can dramatically alter solubility, metabolic stability, and binding affinity. For instance, in related biaryl systems, the introduction of fluorine atoms can change physical properties like viscosity and dielectric anisotropy. arabjchem.org
The following table outlines potential modifications and their predicted effects on the molecule's chemical properties.
| Modification Site | Structural Change | Predicted Impact on Physicochemical Properties | Rationale/References |
| Benzoic Acid Ring | Add electron-withdrawing group (e.g., -Cl, -CF₃) | Increases acidity (lowers pKa) of carboxylic acid; increases lipophilicity. | General principles of physical organic chemistry. |
| Add electron-donating group (e.g., -OCH₃, -CH₃) | Decreases acidity (raises pKa) of carboxylic acid; may alter metabolism. | Altering electronic density on the ring affects proton dissociation. | |
| Hydroxyl Group (C3) | Convert to methoxy (B1213986) ether (-OCH₃) | Removes H-bond donor capability; increases lipophilicity and metabolic stability. | Masking a phenolic hydroxyl group is a common strategy to prevent glucuronidation. researchgate.net |
| Replace with amine (-NH₂) or thiol (-SH) | Changes H-bonding properties and acidity. | Bioisosteric replacement to probe interaction requirements. | |
| Carboxylic Acid (C1) | Convert to methyl ester (-COOCH₃) | Neutralizes charge; increases lipophilicity and cell permeability. | Esterification is a common prodrug strategy to mask a carboxylic acid. nih.gov |
| Reduce to alcohol (-CH₂OH) | Removes acidic character; introduces H-bond donor/acceptor. | Changes the primary binding interaction from ionic to hydrogen bonding. | |
| Naphthalene Ring | Add polar substituents (e.g., -OH, -NH₂) | Decreases lipophilicity; increases potential for H-bonding. | Aims to improve solubility and modulate binding interactions. |
| Add halogen substituents (e.g., -F, -Cl) | Increases lipophilicity; can block sites of metabolism. | Halogenation is a tool to improve metabolic stability and binding affinity. arabjchem.org | |
| Change attachment point (e.g., naphthalen-1-yl) | Alters the vector and geometry of the hydrophobic moiety. | The spatial arrangement of substituents is critical for target binding. |
Computational Approaches in Molecular Design
Computational methods are integral to modern drug discovery, enabling the rational design of analogues with improved properties. For a scaffold like this compound, both ligand-based and fragment-based strategies are highly applicable.
When the structure of the biological target is unknown, ligand-based design relies on the information from known active molecules to build a pharmacophore model. dovepress.comnih.gov For this compound, a pharmacophore model would consist of key chemical features essential for activity. fiveable.me
A hypothetical pharmacophore model would include:
An Anionic/H-Bond Acceptor Feature: Representing the carboxylate group.
A Hydrogen Bond Donor Feature: From the phenolic hydroxyl group.
A Hydrophobic/Aromatic Feature: Corresponding to the naphthalene ring system.
An Aromatic Ring Feature: Representing the central phenyl ring.
The spatial relationship (distances and angles) between these features is critical and defines the pharmacophore. researchgate.net This model can then be used as a 3D query to screen large virtual databases for new molecules that match the pharmacophore, potentially identifying novel and structurally diverse compounds with similar biological activity. nih.gov
Fragment-based drug design (FBDD) uses small molecules, or "fragments," as starting points for building more potent leads. acs.orgnih.gov The core structure of this compound can be deconstructed into logical fragments, such as 3-hydroxy-5-bromobenzoic acid and 2-naphthylboronic acid (precursors in a Suzuki coupling synthesis).
Alternatively, in a true FBDD approach, one might identify a fragment like 3-hydroxybenzoic acid binding weakly in one sub-pocket of a target protein, while a naphthalene fragment binds in an adjacent hydrophobic pocket. nih.gov Medicinal chemistry efforts would then focus on either "growing" one fragment to reach the other's binding site or "linking" the two fragments together to create a high-affinity ligand. nih.govyoutube.com This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties. nih.gov
The table below illustrates a potential fragment-growing strategy starting from a core fragment.
| Starting Fragment | Vector for Growth | Elaboration Strategy | Target Interaction |
| 3,5-dihydroxybenzoic acid | C5 position | Suzuki coupling with various (hetero)arylboronic acids. | Explore hydrophobic pocket (P-pocket) interactions. |
| Naphthalene | C2 position | Suzuki coupling with a library of substituted phenylboronic acids. | Optimize interactions in the solvent-exposed region. |
| 3-hydroxybenzoic acid | C5 position | Linker chemistry (e.g., amide, ether) to attach other fragments. | Bridge between two distinct sub-pockets of the binding site. |
Bioisosteric Replacement Strategies in Compound Optimization
Bioisosteric replacement is a key strategy in medicinal chemistry used to swap one functional group for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. drughunter.comnih.gov For this compound, the carboxylic acid and phenol (B47542) moieties are prime candidates for such modifications.
The carboxylic acid group, while often crucial for binding, can lead to poor oral bioavailability and rapid clearance. nih.gov Replacing it with a bioisostere can mitigate these issues while preserving the key acidic or hydrogen-bonding interaction. nih.govhyphadiscovery.com Similarly, the phenol group can be a site of metabolic glucuronidation, and its replacement can improve metabolic stability.
The following table details common bioisosteric replacements for the key functional groups.
| Original Group | Bioisostere | pKa (approx.) | Key Rationale for Replacement |
| Carboxylic Acid (-COOH) | 1H-Tetrazole | 4.5 - 4.9 | Similar acidity to COOH, increased lipophilicity, resistant to acyl glucuronidation. drughunter.com |
| Acyl Sulfonamide (-CONHSO₂R) | 5.0 - 7.0 | Maintains H-bond acceptor, can improve permeability and metabolic stability. | |
| Hydroxamic Acid (-CONHOH) | 8.0 - 9.0 | Weaker acid, acts as a strong metal chelator, can maintain key interactions. nih.gov | |
| 3-Hydroxyisoxazole | 4.0 - 5.0 | Planar, acidic heterocycle used as a conformationally restricted analogue. nih.gov | |
| Phenol (-OH) | -NH₂ | N/A | Replaces H-bond donor, introduces basicity. |
| -CH₂OH | N/A | Replaces H-bond donor with a more flexible, non-acidic group. | |
| -NHSO₂Me | ~10 | Replaces H-bond donor with a more acidic NH group, can alter binding. | |
| Naphthalene Ring | Quinoline/Isoquinoline | N/A | Introduces a nitrogen atom, potentially improving solubility and adding a hydrogen bond acceptor site. |
| Benzofuran/Benzothiophene | N/A | Alters electronics and potential for metabolic oxidation. | |
| Indole | N/A | Introduces a hydrogen bond donor. |
Scaffold Hopping in the Context of Aromatic Carboxylic Acid Derivatives
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying structurally novel compounds by replacing the central core (scaffold) of a known active molecule while retaining its key pharmacophoric features. nih.gov This can lead to compounds with new intellectual property, improved properties, or different side-effect profiles. nih.govacs.org
For analogues of this compound, one could "hop" from the benzoic acid scaffold to other acidic or H-bonding scaffolds. For example, the benzoic acid could be replaced by a pyrazolo[3,4-d]pyrimidine, which is an isostere of adenine (B156593) and can mimic hinge-binding interactions in kinases. rsc.org Another approach involves replacing the central ring with a different one that maintains the relative 1,3,5-substitution pattern, projecting the key functional groups into the same regions of space. This could involve using a pyridine (B92270) or pyrimidine (B1678525) core. rsc.org
| Original Scaffold | Proposed New Scaffold | Key Pharmacophoric Features Retained | Potential Advantage |
| 3-Hydroxybenzoic acid | 4-(Thiazol-5-yl)benzoic acid derivative | Aromatic carboxylic acid with a distal hydrophobic group. | Established scaffold for kinase inhibition. nih.gov |
| 3-Hydroxybenzoic acid | Imidazo[1,2-a]pyridine | Aromatic core with H-bond donor/acceptor sites. | Novel chemotype with potential for improved properties. rsc.org |
| Naphthalene | 5,6,7-Trimethoxyflavan | Large, rigid hydrophobic group. | Example of a successful scaffold hop leading to anticancer agents. nih.gov |
| Benzoic Acid | Benzimidazole | Aromatic core capable of H-bonding. | Common scaffold in kinase inhibitors, offers different synthetic routes. researchgate.net |
In Silico Screening and Virtual Library Design
To accelerate the discovery of optimized analogues, a virtual library can be designed and screened computationally before any synthetic chemistry is undertaken. researchgate.net This process involves the combinatorial enumeration of a large set of virtual compounds based on the SAR, bioisosteric replacement, and scaffold hopping strategies outlined above. nih.gov
The design of a virtual library based on the this compound scaffold would follow a structured workflow:
Define the Core Scaffold: Start with the 3-hydroxy-5-arylbenzoic acid core.
Enumerate Building Blocks: Create lists of "R-groups" for each point of modification. This would include different aryl/heteroaryl groups at the 5-position, various substituents on those rings, and a collection of bioisosteric replacements for the carboxyl and hydroxyl groups.
Computational Assembly: Combine the core scaffold with the building blocks computationally to generate a large library, potentially containing millions of virtual compounds. chemdiv.com
In Silico Screening: Screen the virtual library against a biological target model. This can be done using structure-based methods like molecular docking if the target structure is known, or ligand-based methods like pharmacophore searching. nih.gov
Prioritization: Score and rank the virtual hits based on predicted binding affinity, drug-likeness (e.g., Lipinski's Rule of Five), and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov The top-ranked compounds are then prioritized for chemical synthesis and biological testing.
This in silico approach streamlines the drug discovery process, focusing resources on compounds with the highest probability of success.
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel and Efficient Synthetic Routes
The synthesis of highly substituted aromatic compounds like 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid is a field of continuous development, aiming for higher yields, milder reaction conditions, and greater functional group tolerance. Future research in this area is likely to focus on moving beyond traditional methods towards more sophisticated catalytic cross-coupling reactions.
One promising avenue is the application of modern coupling techniques, such as the Suzuki-Miyaura coupling. A hypothetical, yet plausible, synthetic route could involve the coupling of a boronic acid derivative of naphthalene (B1677914) with a di-substituted benzene (B151609) ring. For instance, the reaction of 2-naphthaleneboronic acid with 3-bromo-5-hydroxybenzoic acid, or a protected version thereof, in the presence of a palladium catalyst and a suitable base, could provide a direct and efficient pathway to the target molecule.
Furthermore, aryne chemistry offers another advanced synthetic strategy. The [4+2] cycloaddition reaction of aryne intermediates with substituted 2-pyrones could be explored to construct the multisubstituted naphthalene system. rsc.org This approach could lead to a variety of analogs of this compound by simply modifying the starting materials. rsc.org The development of such novel synthetic methodologies will be crucial for making this compound and its derivatives more accessible for further research and application.
Exploration of Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental for its application. While standard spectroscopic techniques like ¹H and ¹³C NMR are routinely used, future research will likely employ more advanced methods to gain deeper insights into its molecular architecture and intermolecular interactions.
Two-dimensional (2D) NMR spectroscopy will be invaluable in unambiguously assigning all proton and carbon signals, especially in complex derivatives of the parent compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can reveal through-bond connectivities, providing a detailed map of the molecular structure. nih.govyoutube.com For instance, an HMBC experiment would be particularly useful to confirm the connectivity between the naphthalene and benzoic acid rings by observing long-range couplings between the protons on one ring and the carbons on the other.
Solid-state NMR (ssNMR) spectroscopy is another powerful technique that could be employed, particularly for studying the compound in its crystalline form or when integrated into polymeric materials. acs.orgresearchgate.net ssNMR can provide information on the local environment and packing of molecules in the solid state, which is crucial for understanding the properties of materials derived from this compound. acs.orgresearchgate.net Variable-temperature ssNMR studies could also shed light on the dynamics of the molecule in the solid state, such as the potential for tautomerism of the hydroxyl and carboxylic acid groups. nih.govrsc.org
Advanced Mass Spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS), will be essential for characterizing the fragmentation patterns of this compound and its derivatives. researchgate.netnih.gov Understanding these fragmentation pathways is crucial for identifying the compound in complex mixtures and for elucidating the structures of its metabolites or degradation products. researchgate.netnih.gov
Integration of Computational Chemistry for Predictive Modeling
Computational chemistry and predictive modeling are becoming increasingly indispensable tools in modern chemical research. The application of these methods to this compound can provide valuable insights into its properties and reactivity, guiding experimental work and accelerating the discovery of new applications.
Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry of the compound and to calculate a wide range of properties, including its electronic structure, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. nih.govresearchgate.net For example, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been successfully used to study similar biphenyl (B1667301) carboxylic acid structures. nih.govrri.res.in Such calculations can also determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and its potential as an electronic material. nih.govresearchgate.net
Predictive modeling can also be employed to estimate key physicochemical properties, such as the acidity constant (pKa) of the carboxylic acid and hydroxyl groups. nih.govresearchgate.net Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with experimental properties, can be developed to predict the pKa of new derivatives of this compound. researchgate.net Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes and properties, and could be trained on data from related compounds to predict the behavior of this specific molecule. nih.govacs.org
| Computational Method | Application for this compound | Potential Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, prediction of spectroscopic properties (IR, NMR). nih.govresearchgate.net | Optimized molecular structure, HOMO-LUMO gap, charge distribution, vibrational modes, and theoretical NMR chemical shifts. |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties like pKa, solubility, and reactivity. researchgate.net | Estimation of key properties for new derivatives without the need for experimental synthesis and measurement. |
| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and intermolecular interactions in solution and in the solid state. | Understanding of how the molecule behaves in different environments and how it interacts with other molecules. |
| Machine Learning (ML) | Prediction of reaction outcomes for the synthesis of derivatives and prediction of biological activity or material properties. nih.govacs.org | Accelerated discovery of new synthetic routes and identification of promising candidates for specific applications. |
Utilization as a Precursor in Advanced Materials Science
The rigid, aromatic structure of this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties. The presence of both a hydroxyl and a carboxylic acid group provides two reactive sites for polymerization or for incorporation into larger supramolecular assemblies.
Future research could focus on the use of this compound as a monomer for the synthesis of high-performance polymers, such as polyesters, polyamides, or polyimides. The naphthalene unit would be expected to enhance the thermal stability and mechanical strength of the resulting polymers, while the hydroxyl group could be used to introduce further functionality.
Another exciting area of exploration is the use of this compound as a ligand for the construction of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials with high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. The carboxylic acid group can coordinate to metal ions to form the nodes of the framework, while the extended naphthalene unit would act as a rigid linker. The hydroxyl group could be used to tune the properties of the MOF, for example, by providing a site for post-synthetic modification.
Catalytic Applications of the Compound or Its Derivatives
The structural features of this compound suggest that it or its derivatives could have potential applications in catalysis. The carboxylic acid group can act as a directing group in transition metal-catalyzed reactions or as a component of a chiral catalyst.
For example, carboxylic acids are known to be effective directing groups in rhodium(III)-catalyzed C-H activation reactions. nih.gov The carboxylic acid moiety of this compound could be used to direct the functionalization of the aromatic rings in a regioselective manner. Furthermore, chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis. Chiral rhodium carboxylate complexes have been shown to be effective catalysts for asymmetric hydrogenation reactions. ias.ac.insnnu.edu.cn
The naphthalene moiety itself can also play a role in catalysis. Naphthalene-based compounds have been investigated for their catalytic activity in various reactions. nih.govresearchgate.net For instance, substituted naphthalenes have been shown to exhibit catalytic antioxidant activity. nih.gov The combination of the naphthalene and benzoic acid functionalities in a single molecule could lead to the development of novel catalysts with unique reactivity and selectivity.
Innovations in Analytical Detection and Quantification
As the applications of this compound expand, the need for sensitive and reliable analytical methods for its detection and quantification will become increasingly important. Future research in this area will likely focus on the development of advanced chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or fluorescence detector, is a powerful technique for the separation and quantification of aromatic compounds. researchgate.netnih.gov A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid group, would likely be a good starting point for the analysis of this compound. researchgate.netmdpi.compsu.edunih.gov The use of a fluorescence detector could provide higher sensitivity, as the naphthalene moiety is expected to be fluorescent.
For the analysis of the compound in complex matrices, such as environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice. nih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, allowing for the unambiguous identification and quantification of the analyte at very low concentrations. nih.gov The development of a validated LC-MS/MS method for this compound will be crucial for its use in fields such as environmental monitoring or metabolomics.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid?
A two-step protocol involving Friedel-Crafts alkylation or Suzuki-Miyaura coupling can introduce the naphthalene moiety to the benzoic acid scaffold. For example, describes a process for synthesizing structurally analogous 2-[bis(aryl)methyl]benzoic acids via acid-catalyzed condensation of substituted benzaldehydes with aniline derivatives, followed by oxidation to stabilize the product . Purification typically involves recrystallization or column chromatography using polar solvents (e.g., ethyl acetate/hexane mixtures).
Q. How can the purity and structural integrity of this compound be validated?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use an LC-MS platform (e.g., as described in ) for quantitative analysis, ensuring >95% purity by HPLC .
- Nuclear Magnetic Resonance (NMR): - and -NMR can confirm the presence of hydroxy (δ 9-12 ppm) and naphthalene aromatic protons (δ 7.5-8.5 ppm). Compare spectra with NIST reference data ( ) for validation .
- Elemental Analysis: Match experimental C, H, N, and O percentages with theoretical values derived from the molecular formula.
Q. What solvent systems are optimal for solubility studies of this compound?
Conductometric studies () suggest that polar aprotic solvents (e.g., DMSO, DMF) or methanol/water mixtures enhance solubility due to hydrogen bonding with the hydroxy and carboxylic acid groups. Solubility parameters (Hansen or Hildebrand) should be calculated to predict compatibility with biological or polymer matrices .
Advanced Research Questions
Q. How do photoinduced isomerization or degradation pathways affect the compound’s stability?
highlights that azo-linked naphthalene-benzoic acid derivatives undergo cis-trans isomerization under UV light, which can be monitored via UV-Vis spectroscopy (λmax shifts) or time-resolved fluorescence . Accelerated stability testing under controlled light, temperature, and humidity can identify degradation products (e.g., decarboxylation or naphthalene ring oxidation), validated via LC-MS/MS () .
Q. What mechanisms explain contradictory degradation data in the presence of biocides?
demonstrates that glutaraldehyde inhibits microbial degradation of benzoic acid derivatives by crosslinking enzymes, whereas DBNPA (a fast-acting biocide) may induce abiotic degradation via nucleophilic substitution. Conflicting results arise from biocide-specific interactions with microbial consortia or solvent systems. Resolve contradictions by:
- Conducting parallel biotic/abiotic degradation assays.
- Using -isotope labeling to track hydroxylation pathways .
Q. How can computational modeling optimize its interaction with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and MD simulations can predict binding affinities to targets like cyclooxygenase-2 (COX-2), leveraging the naphthalene moiety’s hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.
Q. What strategies improve selectivity in derivatization reactions (e.g., esterification or amidation)?
- Protecting Groups: Temporarily block the hydroxy group using tert-butyldimethylsilyl (TBS) chloride to direct reactions to the carboxylic acid.
- Catalytic Selectivity: Use Pd/C or enzyme-mediated catalysis (e.g., lipases) for regioselective modifications, as demonstrated in for chiral benzoic acid derivatives .
Notes for Methodological Rigor
- Contradiction Resolution: Always perform control experiments (e.g., sterile vs. non-sterile conditions) to distinguish biotic/abiotic effects.
- Advanced Spectroscopy: Time-resolved FTIR can capture real-time structural changes during photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
